molecular formula C27H44O B12405808 Cholestenone-13C2

Cholestenone-13C2

Cat. No.: B12405808
M. Wt: 386.6 g/mol
InChI Key: NYOXRYYXRWJDKP-QFRPDYEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestenone-13C2, also known as 4-Cholesten-3-one-13C2, is a compound where two carbon atoms in the cholestenone molecule are replaced with the carbon-13 isotope. Cholestenone itself is an intermediate oxidation product of cholesterol, primarily metabolized in the liver. It is highly mobile in membranes and influences cholesterol flip-flop and efflux .

Chemical Reactions Analysis

Types of Reactions

Cholestenone-13C2 undergoes several types of chemical reactions, including:

    Oxidation: Cholestenone can be further oxidized to form various oxidized derivatives.

    Reduction: It can be reduced back to cholesterol or other reduced forms.

    Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cholesterol oxidase for oxidation reactions and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the steroidal structure .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of cholestenone, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms of cholesterol metabolism is crucial .

Properties

Molecular Formula

C27H44O

Molecular Weight

386.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1

InChI Key

NYOXRYYXRWJDKP-QFRPDYEHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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